molecular formula C11H10O3 B141157 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde CAS No. 145654-01-9

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Cat. No.: B141157
CAS No.: 145654-01-9
M. Wt: 190.19 g/mol
InChI Key: BLMUMRVGOIQZLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Reaction Mechanism: The propargyl alcohol undergoes a nucleophilic substitution reaction with 4-methoxybenzaldehyde, facilitated by the base, to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy and propynyloxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 4-Methoxy-3-(2-propynyloxy)benzoic acid.

    Reduction: 4-Methoxy-3-(2-propynyloxy)benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is primarily used in scientific research, particularly in the field of proteomics . It is utilized as a reagent in various chemical reactions to study protein interactions and modifications. Additionally, it may be used in the synthesis of more complex organic molecules for research purposes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is largely dependent on the specific reactions it undergoes. For example:

    Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of electrons.

    Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms.

    Substitution: The methoxy and propynyloxy groups can be replaced by other functional groups through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the propynyloxy group, making it less versatile in certain chemical reactions.

    3-(2-Propynyloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxy-3-(2-propynyloxy)benzoic acid: An oxidized form of the compound, with different chemical properties and applications.

Uniqueness

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is unique due to the presence of both methoxy and propynyloxy groups, which provide it with a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-methoxy-3-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMUMRVGOIQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376893
Record name 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145654-01-9
Record name 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propargyl bromide (2.90 mL, 80% w/v, 19.7 mmol) was added to a suspension of vanillin (2.00 g, 13.1 mmol) and potassium carbonate (5.46 g, 39.4 mmol) in acetone (20 mL) and treated according to Procedure 3. 4-Methoxy-3-propargyloxybenzaldehyde (2.01 g, 80%) was obtained as a colourless crystalline solid; mp 66-67° C.; δH (400 MHz, CDCl3) 2.54 (t, J=2.4 Hz, 1H, C≡CH), 3.95 (s, 3H, OCH3), 4.81 (d, J=2.4 Hz, 1H, OCH2), 7.00 (d, J5,6=8.4 Hz, 1H, H5), 7.50-7.53 (m, 2H, H2, H6), 9.85 (s, 1H, CHO); δC (100 MHz, CDCl3) 56.1, 56.6, 76.4, 77.6, 110.9, 111.9, 127.3, 129.9, 147.3, 154.9, 190.6; HRMS (ESI) Calculated for C11H10O3 [M+H]+ 191.0703. found 191.0704; vmax 1014, 1130, 1261, 1584, 1678, 2119, 2841, 2932, 3262 cm−1.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of vanillin 17 (0.76 g, 4.90 mmol), K2CO3 (1.37 g, 9.90 mmol) and propargyl bromide (1.19 g, 6.90 mmol) in DMF (30 mL) was refluxed at 80° C. for 1 hr. Reaction mixture was cooled to 0° C. in ice bath and filtered through a short bed of celite. Ethyl acetate (50 mL) was added and the mixture was washed with 1N HCl (20 mL), extracted with ethyl acetate (100 mL). The organic phase was combined and washed with brine and dried over anhydrous Na2SO4. After filtration, solvent was removed under reduced pressure and the crude residue was purified by flash chromatography (hexane/ethyl acetate: 8/2) to afford 18 as white solid (0.74 g, 80%). 1HNMR (400 MHz, CDCl3) δ 2.57 (t, 1H), 3.94 (s, 3H), 4.85-4.86 (d, J=2.44 Hz, 2H), 7.13-7.15 (d, J=8.16 Hz, 1H), 7.43-7.47 (m, 2H), 9.87 (s, 1H); 13CNMR (100 MHz, CDCl3) δ 56.06, 56.65, 109.58, 112.71, 126.21, 131.00, 150.11, 152.17, 190.85.
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
80%

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